
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is a complex organic compound with a unique structure that combines lithium with an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline typically involves the reaction of N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline with a lithium reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The lithium ion may play a role in modulating the activity of enzymes and receptors, while the aniline derivative may interact with cellular components. These interactions can lead to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A simpler aniline derivative without the lithium component.
N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline: The parent compound without lithium.
Lithium anilide: A lithium salt of aniline.
Uniqueness
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is unique due to the presence of both lithium and the complex aniline derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
290357-14-1 |
|---|---|
Formule moléculaire |
C20H26LiN |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline |
InChI |
InChI=1S/C20H26N.Li/c1-5-16(2)15-20(17-9-7-6-8-10-17)18-11-13-19(14-12-18)21(3)4;/h6-14,16H,5,15H2,1-4H3;/q-1;+1 |
Clé InChI |
SBLIKSPMKPPBSM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


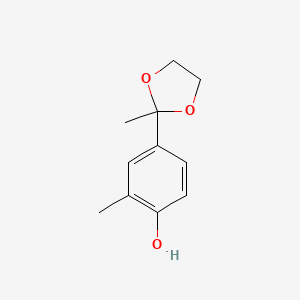
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
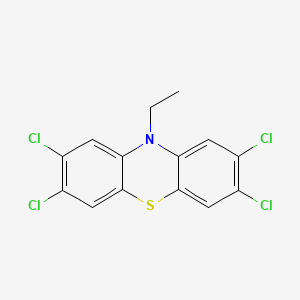
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
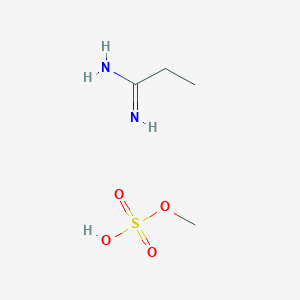
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
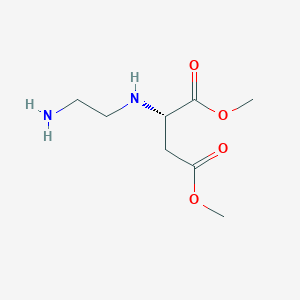
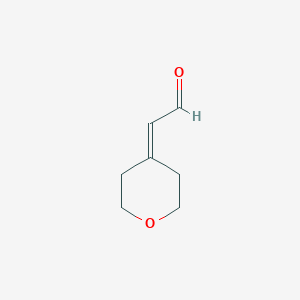
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
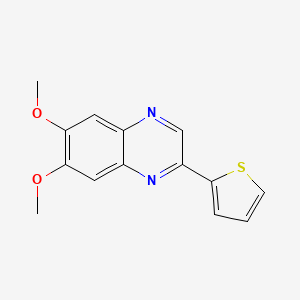
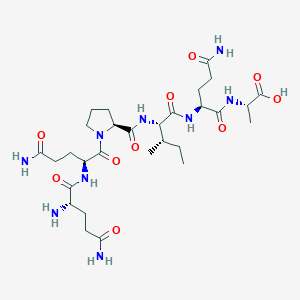
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
